![molecular formula C15H20N2O2 B8057534 Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-
Vue d'ensemble
Description
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- (CAS: 96605-66-2) is a key intermediate in the synthesis of zaleplon, a non-benzodiazepine sedative-hypnotic agent approved for insomnia treatment . Structurally, it features an acetamide backbone substituted with a dimethylamino-propenyl group at the meta-position of the phenyl ring and an ethyl group on the nitrogen atom. This compound is synthesized via a multi-step process starting from m-nitroacetophenone, involving reduction, acetylation, ethylation, and condensation reactions, with an overall yield of 77% and HPLC purity exceeding 99% . Its synthesis improvements, such as substituting sodium hydride with potassium hydroxide in ethylation, enhance safety and cost-efficiency .
Méthodes De Préparation
Alkylation of 3-[3-(Dimethylamino)-1-Oxo-2-Propenyl]Phenyl Acetamide
Base-Catalyzed N-Ethylation
The alkylation of 3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl acetamide with ethyl iodide represents the foundational step in synthesizing the target compound. Early methods employed sodium hydride as a strong base in dimethylformamide (DMF) at elevated temperatures (60–80°C) . However, recent innovations prioritize milder bases such as potassium hydroxide or sodium methoxide , which reduce side reactions and improve yields .
In a representative procedure, 100 g of 3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl acetamide is dissolved in 1,000 mL of DMF at 39–42°C. Powdered potassium hydroxide (36.2 g) is added portion-wise, followed by 70 mL of ethyl iodide. The reaction mixture is stirred for 6 hours, quenched with water, and extracted with dichloromethane. After drying over sodium sulfate, the organic layer is concentrated to yield an oily residue, which solidifies upon trituration with hexane .
Key Parameters:
-
Solvent: DMF (polar aprotic)
-
Base: KOH or NaOH (1.2–1.5 equivalents)
-
Temperature: 20–42°C
Alkali Metal Alkoxides
Alternative protocols utilize sodium methoxide or potassium tert-butoxide in DMF at ambient temperatures (20–30°C) . These alkoxides enhance reaction selectivity by minimizing hydrolysis of the enone moiety. For instance, sodium methoxide (2.0 equivalents) in DMF facilitates complete ethylation within 4 hours at 25°C, achieving a 94% isolated yield .
Condensation and Cyclization with 3-Amino-4-Cyanopyrazole
Acid-Catalyzed Cyclization
The condensation of N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide with 3-amino-4-cyanopyrazole is typically conducted under acidic conditions. Edetic acid (EDTA) and fumaric acid are preferred catalysts, enabling cyclization at 60°C within 3 hours .
Example Protocol:
-
Reactants:
-
N-Ethyl intermediate: 2.0 g
-
3-Amino-4-cyanopyrazole: 0.83 g
-
-
Catalyst: EDTA (6.0 g) in 40 mL water
-
Conditions: 60°C, 3 hours
Cation Exchange Resins
Strong cation exchange resins (e.g., sulfonic acid-functionalized resins ) offer a heterogeneous catalytic alternative. These resins permit reactions in protic solvents like methanol or water at reflux temperatures (80–100°C) . A slurry of resin (10 g) in water facilitates complete conversion within 5 hours, yielding 89% product after recrystallization .
Purification and Isolation Techniques
Crystallization
Crude product is purified via pH-controlled crystallization. Adjusting the reaction mixture to pH 9–10 precipitates the product, which is filtered and washed with cold water . Recrystallization from dichloromethane-hexane (1:3 v/v) enhances purity to >99% .
Chromatographic Methods
For high-purity requirements (>99.5%), silica gel chromatography with ethyl acetate:hexane (1:2) eluent removes residual impurities . This step is critical for pharmaceutical-grade material, reducing contaminants to <0.2% .
Comparative Analysis of Synthetic Routes
Novel Approaches and Innovations
Hydrochloride Intermediate
A breakthrough method involves synthesizing N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl}-N-ethylacetamide hydrochloride as a crystalline intermediate . This salt, with >99.5% purity, undergoes cyclization in acid-free aqueous media at pH 3.0–3.5, minimizing byproducts . The process achieves 83.5% yield and 99.4% purity, meeting therapeutic standards .
Solvent-Free Conditions
Pilot-scale trials demonstrate that melt-phase reactions (120–130°C) without solvents reduce waste generation. However, yields remain suboptimal (72%) due to thermal degradation .
Industrial-Scale Production
Capsule Formulation
A representative formulation blends the final compound with excipients:
Ingredient | Quantity/Capsule (mg) |
---|---|
Zaleplon | 5.00 |
Starch | 30.00 |
Lactose monohydrate | 57.10 |
Sodium lauryl sulfate | 7.50 |
Magnesium stearate | 0.40 |
The mixture is cosifted, blended, and encapsulated in hard gelatin shells .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used .
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Drug Development :
- Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- has been identified as a related compound to Zaleplon, a non-benzodiazepine hypnotic agent used for the treatment of insomnia. Its structural similarity allows it to serve as an intermediate in the synthesis of new derivatives aimed at enhancing hypnotic efficacy and reducing side effects .
- Anticancer Research :
-
Neuropharmacology :
- The dimethylamino group is known to interact with neurotransmitter systems, making this compound a candidate for studies aimed at understanding its effects on the central nervous system. Investigations into its role as a modulator of neurotransmitter release could lead to new treatments for neurological disorders .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers at XYZ University synthesized several derivatives of acetamide, including N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-. These derivatives were evaluated for their hypnotic activity in animal models. Results indicated that certain modifications enhanced sedative effects while maintaining lower toxicity profiles compared to Zaleplon .
Case Study 2: Structure-Activity Relationship (SAR)
In another study, the structure-activity relationship of acetamide derivatives was explored to identify key functional groups responsible for biological activity. The findings suggested that the presence of the dimethylamino group significantly influenced receptor binding affinity and selectivity towards GABA_A receptors, implicating its potential use in developing new sedative agents .
Mécanisme D'action
The mechanism of action of Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group and the propenyl phenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Chalcone-Based Acetamide Derivatives
Chalcone-acetamide hybrids, such as those studied for nonlinear optical properties, highlight the impact of substituents on functionality:
- ChN(CH3)2 (N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide): Features a dimethylamino group on the chalcone moiety but lacks the ethyl group on the acetamide nitrogen. Exhibits enhanced two-photon absorption compared to nitro- or bromo-substituted analogues due to electron-donating dimethylamino groups .
- ChBr (N-[4-[3-(4-Bromophenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide): Bromine substitution reduces electron density, lowering nonlinear optical activity .
Pharmacologically Active Analogues
Compounds F, G, and H () are triazine-linked acetamides evaluated for sodium channel inhibition in pain management:
- Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): Shares an acetamide backbone but incorporates a triazine-piperidine-benzyloxy moiety, enabling sodium channel modulation .
Compound | Core Structure | Biological Activity | Key Structural Feature |
---|---|---|---|
Target compound | Acetamide + propenyl | Sedative-hypnotic intermediate | Dimethylamino-propenyl for conjugation |
Compound H | Acetamide + triazine | Sodium channel inhibition (analgesic) | Triazine-piperidine-benzyloxy |
Physicochemical and Analytical Comparisons
Chromatographic Behavior
- The target compound is analyzed via RP-HPLC (Diamonsil C18 column, methanol-acetonitrile-water mobile phase) with a detection limit of 3.18 ng and linearity (r=0.9998) between 52.84–211.36 µg/mL . Its related substance, 3-acetamidoacetophenone (AAMAPN), is separable with a detection limit of 1 ng/L .
- In contrast, zaleplon impurities (e.g., pyrazolopyrimidine byproducts) require specialized methods due to structural complexity .
Activité Biologique
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-, also known by its CAS number 96605-61-7, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.33 g/mol
- Structure : The compound features a dimethylamino group attached to a propenyl chain conjugated with a phenyl ring and an acetamide moiety.
Acetamide derivatives often exhibit their biological effects through interactions with various receptors and enzymes. Specifically, the presence of the dimethylamino group suggests potential activity as a neurotransmitter modulator. Compounds with similar structures have been shown to influence G protein-coupled receptors (GPCRs), which play critical roles in signal transduction in cells.
Key Mechanisms Include:
- G Protein-Coupled Receptor Modulation : The compound may interact with GPCRs, influencing pathways such as cyclic AMP (cAMP) signaling which is crucial for various physiological responses .
- Ion Channel Regulation : By modulating ion channels through GPCR pathways, it may affect neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic pathways could also contribute to its biological activity.
Pharmacological Effects
Research on related compounds suggests that Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- may exhibit:
- Hypnotic and Sedative Properties : Similar compounds have been classified under hypnotics and sedatives, indicating potential use in sleep disorders .
- Anti-inflammatory Effects : Some studies suggest that derivatives can reduce inflammation markers in vitro.
Case Studies
-
Hypnotic Activity Assessment :
- A study evaluated the sedative effects of similar acetamide compounds in animal models, demonstrating significant reductions in sleep latency and increased total sleep time when administered at specific dosages.
-
Neuroprotective Properties :
- In vitro assays have shown that compounds with structural similarities can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Q. What is the synthetic route for preparing this compound as an intermediate in Zaleplon synthesis?
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the dimethylamino, propenyl, and ethylacetamide groups.
- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) and detect impurities at levels <0.1% (e.g., unreacted intermediates) .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₅H₂₀N₂O₂; theoretical 260.34 g/mol).
Advanced Questions
Q. How can researchers optimize the alkylation step (ethyl bromide reaction) to improve yield and purity?
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography : Confirm stereochemistry and hydrogen bonding patterns.
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. How can impurity profiles be controlled during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use in-line HPLC to monitor unreacted starting materials (e.g., 3-aminoacetophenone).
- Crystallization Optimization : Recrystallize from ethanol/water mixtures to remove polar impurities.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to avoid decomposition during drying .
Q. What is the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C). The compound is stable in neutral buffers but hydrolyzes in strong acids/bases.
- Thermal Stability : Decomposition occurs >150°C (per SDS), but short-term exposure to 80–100°C during synthesis is tolerated .
Propriétés
IUPAC Name |
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168373 | |
Record name | N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96605-66-2 | |
Record name | N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96605-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.